![molecular formula C14H23NO4 B2484147 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2228127-33-9](/img/structure/B2484147.png)

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

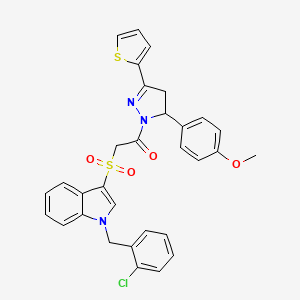

The synthesis of related azaspiro compounds has been achieved through various synthetic routes. For instance, Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to the target molecule, highlighting the versatility of spirocyclic compounds in accessing chemical space complementary to traditional piperidine systems (Meyers et al., 2009). Additionally, Chalyk et al. (2017) synthesized new scaffolds for drug discovery, including 6-azaspiro[4.3]alkanes, from four-membered-ring ketones, demonstrating the potential for innovative scaffold development (Chalyk et al., 2017).

Molecular Structure Analysis

Żesławska et al. (2017) conducted a conformational study of a related compound, revealing insights into the structural characteristics of azaspiro compounds. Their work on the crystal structures of enantiomers provides valuable information on the molecular structure, including the stabilization mechanisms and conformational preferences of these compounds (Żesławska et al., 2017).

Chemical Reactions and Properties

Sukhorukov et al. (2008) reported on the cascade transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates under catalytic hydrogenation conditions, suggesting a versatile reactivity profile for azaspiro compounds. This transformation provides insight into the chemical reactivity and potential applications of azaspiro derivatives in organic synthesis (Sukhorukov et al., 2008).

Wissenschaftliche Forschungsanwendungen

Innovative Scaffolds for Drug Discovery

6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid and related compounds, known as 6-azaspiro[4.3]alkanes, have been synthesized from cyclobutanone and related compounds. These serve as innovative scaffolds for drug discovery due to their unique structural properties (Chalyk et al., 2017).

Synthesis for Peptide Mimetics

This compound has been utilized in the synthesis of spirolactams, which are conformationally restricted pseudopeptides. These spirolactams, such as 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used in peptide synthesis as constrained surrogates of Pro-Leu and Gly-Leu dipeptides (Fernandez et al., 2002).

Utility in Chemical Space Exploration

Compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid, have been synthesized for exploring chemical spaces complementary to piperidine ring systems. These compounds are valuable for their potential to access novel compounds (Meyers et al., 2009).

Synthesis of Amino Acid Analogs

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are structurally related to 6-(tert-Butoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid, has been performed. These novel amino acids are part of the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.5]nonane-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-7-14)8-5-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVRHGHNZASKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCC2)CCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2484069.png)

![3-phenyl-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2484072.png)

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/no-structure.png)

![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2484077.png)

![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)